1,2,4-Trimethyl-1H-pyrrol-3-amine
Description
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1,2,4-trimethylpyrrol-3-amine |
InChI |
InChI=1S/C7H12N2/c1-5-4-9(3)6(2)7(5)8/h4H,8H2,1-3H3 |
InChI Key |
SNCHQIHNFZZGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1N)C)C |
Origin of Product |
United States |
Preparation Methods
Classical Paal–Knorr Pyrrole Synthesis Adaptations
The Paal–Knorr synthesis is a well-established method for constructing pyrrole rings by cyclization of 1,4-dicarbonyl compounds with primary amines. For 1,2,4-trimethyl-1H-pyrrol-3-amine, this approach can be adapted by using appropriately substituted 1,4-dicarbonyl precursors and methyl-substituted amines or by introducing methyl groups via substituted starting materials.
-
- Conversion of a 1,4-dicarbonyl compound bearing methyl substituents at the 2 and 4 positions into a pyrrole ring by reaction with ammonia or a primary amine to introduce the amino group at position 3.
- The ring closure is typically acid- or base-catalyzed and can be performed under mild conditions.
-
- The methyl groups at positions 1, 2, and 4 are introduced via the dicarbonyl precursor or by methylation of the pyrrole ring post-cyclization.
- The amino group at position 3 is introduced by using ammonia or an amine in the cyclization step.
-
- Studies have shown that the ring closure step is water-dependent and can be efficiently performed in aqueous or mixed solvent systems, enhancing yield and selectivity.
- The Paal–Knorr method remains a practical route for synthesizing substituted pyrroles including 1,2,4-trimethyl derivatives, with modifications to accommodate the amino substitution.
Domino and Metal-Free Synthetic Methodologies
Recent advances have introduced metal-free domino reactions for the synthesis of 2-aminopyrroles, which can be adapted for this compound synthesis.
-
- Alkynyl vinyl hydrazides undergo a domino transformation involving a 3,4-diaza Cope rearrangement followed by 5-exo-dig N-cyclization to form 2-aminopyrroles.
- This method allows selective formation of aminopyrroles with controlled N-protection patterns, which can be deprotected to yield the free amine.
-
- Metal-free conditions reduce contamination and simplify purification.
- The reaction tolerates various substituents, including methyl groups, enabling the synthesis of trimethyl-substituted pyrroles.
- High yields (up to 82%) have been reported under optimized reflux conditions in xylenes.
Transition-Metal Catalyzed Approaches
Transition-metal catalysis offers routes to functionalized pyrroles, including amino-substituted derivatives, through coupling and cyclization reactions.
Zirconium-Catalyzed Synthesis:
- A Zr-catalyzed method synthesizes tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds.
- Although focused on diacylpyrroles, the methodology demonstrates the potential for introducing amino groups and methyl substituents via tailored substrates.
- The reaction proceeds with good yields (up to 88%) and tolerates diverse functional groups, suggesting adaptability for this compound synthesis.
Nucleophile-Induced Rearrangement and Cyclization
- Pyrrolooxadiazine Rearrangement:
- Nucleophile-induced rearrangement of pyrrolooxadiazines followed by regioselective intramolecular cyclization can yield substituted pyrroles with amino functionalities.
- This approach involves chlorination and amination steps on pyrrole precursors, followed by cyclization under mild conditions.
- The method is practical and yields pyrrole derivatives with high regioselectivity, potentially applicable to this compound synthesis.
Amidrazone-Based Synthesis
- Amidrazones react with substituted maleic anhydrides to form pyrrole derivatives.
- This method involves prolonged reaction times or heating in solvents like toluene or chloroform.
- The resulting pyrrole-2,5-dione derivatives can be further transformed to amino-substituted pyrroles.
- Characterization by NMR confirms substitution patterns, supporting the method’s utility for preparing methylated aminopyrroles.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The Paal–Knorr method remains a foundational approach but requires careful selection of starting materials to ensure methyl substitution at the 1, 2, and 4 positions and amino substitution at position 3.
- Metal-free domino reactions offer a modern, efficient alternative with fewer purification challenges and high regioselectivity.
- Transition-metal catalysis, especially with zirconium, rhodium, or ruthenium, provides powerful tools for constructing complex substituted pyrroles, though often requiring more specialized catalysts and conditions.
- Nucleophile-induced rearrangement methods provide mild and regioselective routes to amino-substituted pyrroles, useful for sensitive functional groups.
- Amidrazone-based syntheses, while less direct, allow access to diverse pyrrole derivatives with potential for further functionalization.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Scientific Research Applications
Chemical Synthesis
1,2,4-Trimethyl-1H-pyrrol-3-amine serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for various modifications that can enhance biological activity or alter chemical properties.
Key Reactions Involving this compound
Biological Applications
The biological significance of this compound is notable in pharmacology and biochemistry. Its derivatives have been investigated for various therapeutic effects.
Antihyperglycemic Activity
Research indicates that pyrrole derivatives exhibit antihyperglycemic properties, making them potential candidates for diabetes treatment. In a study involving several pyrrole derivatives, including those based on this compound, significant reductions in blood glucose levels were observed in animal models .
Apoptosis Induction
Compounds derived from this compound have been studied for their ability to induce apoptosis in cancer cells. For instance, a specific derivative demonstrated the capability to release cytochrome C from mitochondria, triggering apoptotic pathways in cancer cell lines . This mechanism positions these compounds as potential anticancer agents.
Case Study 1: Synthesis of Anticancer Agents
In a study focused on developing small-molecule inhibitors of Bcl-2 and Bcl-xL proteins, derivatives of this compound were synthesized and evaluated for their efficacy. The results showed that these compounds could effectively induce apoptosis in cancer cells at low concentrations while maintaining a favorable toxicity profile in vivo .
Case Study 2: Antihyperglycemic Evaluation
A series of experiments were conducted to assess the antihyperglycemic effects of pyrrole derivatives synthesized from this compound. The findings revealed that certain modifications enhanced the compounds' ability to lower blood glucose levels significantly compared to standard treatments .
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-1H-pyrrol-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound can also participate in redox reactions, affecting cellular pathways. Specific molecular targets and pathways depend on the context of its use, such as its role in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound 41: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
This compound, reported in a 2021 medicinal chemistry study, shares a pyrrole core with 1,2,4-Trimethyl-1H-pyrrol-3-amine but features additional functional groups:
- Substituents : A carboxamide group at position 2, a trifluoromethyl-pyridinyl moiety at position 4, and an imidazole-containing side chain.
- Biological Activity : Designed as a protease inhibitor or receptor antagonist, with demonstrated efficacy in preclinical models (specific targets redacted due to proprietary constraints) .
- Physicochemical Properties : Higher molecular weight (392.2 g/mol) and reduced solubility compared to this compound due to the hydrophobic trifluoromethyl group and extended side chain .
Table 1: Key Comparisons
2,4-Dimethyl-1H-pyrrol-3-amine
- Structural Difference : Lacks the 1-methyl group.
- Impact : Reduced steric hindrance may improve binding to flat aromatic systems (e.g., enzyme active sites). Lower logP (~1.0) suggests better aqueous solubility.
1,3,5-Trimethyl-1H-pyrrol-2-amine
- Structural Difference : Methyl groups at positions 1, 3, and 4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
